molecular formula C15H18N2O4 B558694 Boc-Phe(3-CN)-OH CAS No. 131980-30-8

Boc-Phe(3-CN)-OH

Cat. No.: B558694
CAS No.: 131980-30-8
M. Wt: 290.31 g/mol
InChI Key: FDQDHMZKOPOWFE-LBPRGKRZSA-N
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Description

Boc-Phe(3-CN)-OH, also known as N-tert-butoxycarbonyl-3-cyanophenylalanine, is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a cyano group (-CN) attached to the phenyl ring. The Boc group is commonly used in peptide synthesis to protect the amino group from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe(3-CN)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of phenylalanine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms the Boc-protected phenylalanine.

    Introduction of the Cyano Group: The cyano group is introduced through a nitration reaction followed by reduction. The phenyl ring of Boc-protected phenylalanine is nitrated using a mixture of nitric acid and sulfuric acid to form the nitro derivative. This is then reduced using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas to form the cyano derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Boc-Phe(3-CN)-OH undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amino acid.

    Oxidation and Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be used.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of azido or methoxy derivatives.

    Hydrolysis: Free phenylalanine with a cyano group.

    Reduction: Amino derivatives of phenylalanine.

Scientific Research Applications

Boc-Phe(3-CN)-OH has various applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Serves as a precursor for the synthesis of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.

    Material Science: Incorporated into polymers and materials for specific functional properties.

Mechanism of Action

The mechanism of action of Boc-Phe(3-CN)-OH depends on its application. In peptide synthesis, the Boc group protects the amino group, allowing selective reactions at other functional groups. The cyano group can participate in various chemical reactions, influencing the overall reactivity and properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    Boc-Phe-OH: Lacks the cyano group, making it less reactive in certain chemical reactions.

    Boc-Trp-OH: Contains an indole ring instead of a phenyl ring, leading to different chemical properties.

    Boc-Ala-OH: A simpler structure with an aliphatic side chain instead of an aromatic ring.

Uniqueness

Boc-Phe(3-CN)-OH is unique due to the presence of both the Boc protecting group and the cyano group. This combination allows for selective protection and reactivity, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

(2S)-3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQDHMZKOPOWFE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370338
Record name Boc-Phe(3-CN)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131980-30-8
Record name 3-Cyano-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131980-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-Phe(3-CN)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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